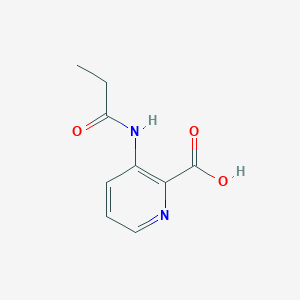
3-Propanamidopyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propanoylamino)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and an amide group. The presence of these functional groups makes this compound versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propanoylamino)pyridine-2-carboxylic acid typically involves the acylation of 3-aminopyridine-2-carboxylic acid with propanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
3-(Propanoylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine-2,3-dicarboxylic acid.
Reduction: Formation of 3-(propanoylamino)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-(Propanoylamino)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-(Propanoylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and cellular signaling processes.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-(Propanoylamino)pyridine-2-carboxylic acid is unique due to the presence of both a carboxylic acid and an amide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts like picolinic acid and nicotinic acid.
生物活性
3-Propanamidopyridine-2-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its antibacterial properties, mechanisms of action, and related toxicological data.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various pathogenic bacteria. In particular, it has shown significant activity against several phytopathogenic bacteria.
In Vitro Studies
A study conducted to evaluate the antibacterial effects of this compound (referred to as 3-CCA) demonstrated its effectiveness against 14 different plant pathogenic bacterial species. The results indicated that:
- Inhibition Rates : At a concentration of 100 μg/mL, 3-CCA exhibited inhibition rates of:
Table 1: Antibacterial Activity of 3-CCA Against Phytopathogenic Bacteria
| Bacterial Species | Inhibition Rate (%) at 100 μg/mL |
|---|---|
| Acidovorax citrulli | 90.45 |
| Xanthomonas axonopodis pv. manihotis | 88.45 |
| Ralstonia solanacearum | 84.39 |
| Xoo | 83.76 |
| Dickeya zeae | 82.38 |
The study also utilized scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe morphological changes in bacterial cells treated with 3-CCA, revealing that it disrupted cell membrane integrity and inhibited flagella growth, which are critical for bacterial motility and biofilm formation .
The mechanism by which 3-CCA exerts its antibacterial effects involves several biochemical pathways:
- Cell Membrane Disruption : The compound interferes with the structural integrity of bacterial cell membranes.
- Inhibition of Biofilm Formation : It significantly reduces the ability of bacteria to form biofilms, which are protective structures that enhance bacterial survival.
- Gene Expression Modulation : Specifically, it inhibits the expression of genes associated with bacterial division, such as ftsZ, further contributing to its bactericidal effects .
Toxicological Profile
Toxicity assessments are crucial for determining the safety profile of any pharmacological agent. The available data suggest that:
- Low Toxicity : In sub-chronic repeated-dose toxicity studies, compounds similar to propanamidopyridine derivatives exhibited very low toxicity levels in animal models, suggesting a favorable safety profile for further development .
- NOAEL Values : The No Observed Adverse Effect Levels (NOAEL) for related compounds were found to be high, indicating minimal systemic toxicity at tested doses .
Case Studies and Research Findings
Several studies have explored the broader implications and applications of compounds related to this compound:
- Antimicrobial Potential : Research has shown that derivatives of similar carboxylic acids possess significant antimicrobial properties, indicating that structural modifications can enhance efficacy against resistant strains .
- Applications in Agriculture : Given its antibacterial properties, there is potential for using 3-CCA as a natural pesticide or bactericide in agricultural settings, particularly against plant pathogens.
属性
CAS 编号 |
400722-99-8 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
3-(propanoylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-7(12)11-6-4-3-5-10-8(6)9(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
FDSULVVBICLUHB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(N=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















